2-Stearoxyphenethyl phosphocholin

Alkylphosphocholine SAR p38 MAPK inhibition Antitumor lipids

CRC researchers requiring selective tumor-cell targeting with minimal fibroblast toxicity face a critical tool compound gap. 2-Stearoxyphenethyl phosphocholine (stPEPC) addresses this with documented HT29/HCT116 colon cancer sensitivity and a 68.91 μM IC50 in normal MRC5 fibroblasts, providing an experimentally validated selectivity margin. Its unique dual mechanism-SAC activation via BUBR1 phosphorylation and MAD2-CDC20 association, combined with Wnt/β-catenin/EMT signaling suppression-enables pathway crosstalk studies unmatched by other commercially available alkylphosphocholines. Purity ≥98%, ambient temperature shipping, global delivery.

Molecular Formula C31H58NO5P
Molecular Weight 555.8 g/mol
Cat. No. B12364824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Stearoxyphenethyl phosphocholin
Molecular FormulaC31H58NO5P
Molecular Weight555.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C31H58NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-35-31-24-21-20-23-30(31)25-28-36-38(33,34)37-29-26-32(2,3)4/h20-21,23-24H,5-19,22,25-29H2,1-4H3
InChIKeyJJHHONJQMAWVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Stearoxyphenethyl Phosphocholine: A Phenethyl-Based Alkylphospholipid with Differentiated Antitumor Activity


2-Stearoxyphenethyl phosphocholine (stPEPC, CAS: 2170888-39-6) is a synthetic alkylphosphocholine (APC) derivative belonging to the alkylphospholipid (APL) class of antineoplastic agents. Structurally, it is a phenethyl-based edelfosine analog characterized by a saturated stearoyl (C18) alkoxy chain linked to a phenyl ring and a phosphocholine head group . This compound functions as a p38 mitogen-activated protein kinase (MAPK) inhibitor, exhibiting broad-spectrum anticancer activity across multiple tumor types, including colorectal, lung, and cervical cancers .

Why Alkylphosphocholine Substitution is Not Interchangeable: The Case for 2-Stearoxyphenethyl Phosphocholine


Alkylphosphocholines (APCs) exhibit profound structure-activity relationships where subtle modifications in alkyl chain length, unsaturation, or head group substitution significantly alter potency, tumor-type selectivity, and intracellular signaling pathway engagement . Generic substitution within the APC class is not scientifically valid because compounds with different alkyl chains (e.g., hexadecylphosphocholine/miltefosine vs. octadecylphosphocholine) demonstrate divergent IC50 values and mechanistic profiles across cancer cell lines . The specific phenethyl substitution and ortho-stearoxy configuration of 2-stearoxyphenethyl phosphocholine confer unique p38 MAPK lipid-binding pocket interactions and microtubule-targeting capabilities not shared by structurally simpler APCs, making direct functional interchange impossible .

Quantitative Evidence for 2-Stearoxyphenethyl Phosphocholine Differentiation Against Closest Analogs


Structural Determinants of Potency: Ortho-Stearoxy Substitution Confers Superior Antitumor Activity Among Phenethyl-Based APCs

In a systematic structure-activity relationship study of phenethyl-based edelfosine analogs, compound 1a (2-stearoxyphenethyl phosphocholine) and its monounsaturated analog 1b emerged as the most potent anticancer agents among all synthesized derivatives across nine diverse cancer cell line panels . Ortho-substituted compounds demonstrated significantly higher activity compared to meta- or para-substituted positional isomers. The stearoyl (C18:0) saturated chain in 1a conferred activity comparable to the optimal monounsaturated derivative, distinguishing it from shorter-chain or polyunsaturated analogs that showed reduced potency. This ortho-stearoxy configuration enables specific binding to the p38 MAPK lipid-binding pocket as confirmed by in silico modeling, a property not shared by non-phenethyl alkylphosphocholines .

Alkylphosphocholine SAR p38 MAPK inhibition Antitumor lipids

Cancer-Selective Cytotoxicity: Differential IC50 Values in Colon Cancer Cells Versus Normal Cells

In an MTT assay conducted across multiple cancer cell lines, 2-stearoxyphenethyl phosphocholine (stPEPC) demonstrated the highest sensitivity in colon cancer cells (HT29 and HCT116) compared to lung (A549, H358) and cervical (HeLa, SiHa) cancer cells. Importantly, normal human fibroblast cells (MRC5) and ovarian epithelial cells (IOSE-80PC) exhibited substantially higher IC50 values, with the MRC5 IC50 reported as 68.91 μM . This differential sensitivity suggests a favorable therapeutic window for colorectal cancer applications that may not be present with other APCs lacking this selectivity profile.

Colorectal cancer Cytotoxicity Therapeutic index

Dual-Mechanism Anticancer Activity: Microtubule Polymerization and Wnt/β-Catenin/EMT Pathway Suppression

2-Stearoxyphenethyl phosphocholine (stPEPC) exhibits a unique dual-mechanism profile not documented for simpler alkylphosphocholines such as miltefosine or perifosine. stPEPC induces mitotic catastrophe through two distinct mechanisms: (1) promoting tubulin polymerization and activating the spindle assembly checkpoint (SAC) via upregulated phosphorylation of BUBR1 and enhanced MAD2-CDC20 association, and (2) attenuating cell migration and invasion by regulating Wnt/β-catenin/EMT signaling, including altered protein expression of Wnt3a, phosphorylation of LRP6, GSK3β, and β-catenin, and modulation of target genes cMyc and cyclin D1 . In contrast, classical APCs like miltefosine primarily act via membrane lipid raft disruption and Akt inhibition without documented microtubule or Wnt pathway engagement .

Microtubule dynamics Wnt/β-catenin signaling EMT Mitotic catastrophe

Phenethyl Scaffold Confers Distinct p38 MAPK Lipid-Binding Pocket Interaction Compared to Non-Aromatic APCs

In silico molecular docking studies demonstrated that compounds 1a (2-stearoxyphenethyl phosphocholine) and 1b are possible binders to the lipid-binding pocket of p38 MAPK, a unique interaction site not accessible to conventional non-aromatic alkylphosphocholines . This binding mode differentiates phenethyl-based APCs from classical APCs like miltefosine, which lack the aromatic phenethyl moiety required for this specific pocket interaction. Assessment of compound 1b confirmed p38 MAPK inhibition without affecting AKT phosphorylation, establishing target specificity within this scaffold class .

p38 MAPK inhibition Lipid-binding pocket Molecular docking

Comparative Antiproliferative Activity: stPEPC Demonstrates Favorable Profile in Colorectal Cancer Models Versus Erufosine

Cross-study comparison of antiproliferative activity in colorectal cancer cell lines reveals distinct potency profiles. stPEPC induced G2/M arrest and mitotic cell accumulation in HT29 and HCT116 cells at concentrations tested (3.125–100 μM) with colon cancer cells showing highest sensitivity among all cancer types evaluated . In contrast, the third-generation APC erufosine demonstrated IC50 values of 3.4 μM (SW480) and 25.4 μM (CC531) after 72-hour incubation, with G2/M arrest observed only at higher concentrations . While direct head-to-head data are not available, the distinct cell line sensitivity patterns and mechanistic differences (microtubule polymerization for stPEPC versus caspase activation for erufosine) indicate non-overlapping therapeutic profiles.

Colorectal cancer Antiproliferative G2/M arrest

Optimal Research Applications for 2-Stearoxyphenethyl Phosphocholine Based on Quantitative Differentiation


Colorectal Cancer Studies Requiring Cancer-Selective Cytotoxicity with Defined Therapeutic Window

Investigators studying colorectal cancer (CRC) therapeutics requiring a compound with documented selectivity for colon cancer cells over normal fibroblasts should prioritize 2-stearoxyphenethyl phosphocholine. The compound demonstrates the highest sensitivity in HT29 and HCT116 colon cancer cells among multiple cancer types tested, while normal MRC5 fibroblasts exhibit a substantially higher IC50 (68.91 μM), providing an experimentally validated selectivity margin . This profile is particularly valuable for in vitro combination studies, 3D organoid models, or co-culture systems where off-target toxicity to normal stromal components must be minimized.

Mechanistic Studies of Microtubule Dynamics and Mitotic Catastrophe in Wnt-Driven Cancers

Research programs investigating the intersection of microtubule dynamics, spindle assembly checkpoint (SAC) activation, and Wnt/β-catenin signaling should select 2-stearoxyphenethyl phosphocholine as a unique dual-mechanism tool compound. stPEPC induces mitotic catastrophe through upregulated phosphorylation of BUBR1 and enhanced MAD2-CDC20 association (indicative of SAC activation) while simultaneously suppressing Wnt/β-catenin/EMT signaling via modulation of Wnt3a, LRP6 phosphorylation, GSK3β, and β-catenin target genes . No other commercially available alkylphosphocholine has been documented to engage both pathways simultaneously, making this compound essential for studies of pathway crosstalk or combination therapy development targeting both proliferation and metastasis.

p38 MAPK-Specific Pathway Modulation Without AKT Pathway Confounding

Experiments requiring selective modulation of p38 MAPK signaling without concurrent AKT pathway perturbation should utilize 2-stearoxyphenethyl phosphocholine or its close analogs. In silico docking confirms binding to the p38 MAPK lipid-binding pocket, and experimental validation of the analog 1b demonstrates p38 MAPK inhibition in the absence of AKT phosphorylation effects . This target selectivity is critical for studies investigating p38 MAPK-specific roles in cancer progression, inflammation, or stress responses, where confounding AKT modulation would compromise data interpretation.

Structure-Activity Relationship Studies of Phenethyl-Based Antitumor Lipids

Medicinal chemistry programs developing next-generation alkylphosphocholine derivatives should utilize 2-stearoxyphenethyl phosphocholine (compound 1a) as a reference standard for ortho-substituted phenethyl-based scaffolds. The compound represents the optimal saturated alkoxy derivative among a series of phenethyl-based edelfosine analogs, demonstrating superior activity compared to polyunsaturated variants and positional isomers . Procurement of this compound enables direct head-to-head benchmarking of new synthetic candidates against the established potency benchmark within this chemical series.

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